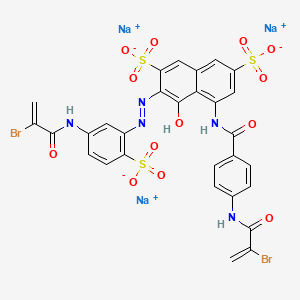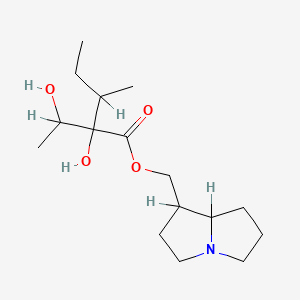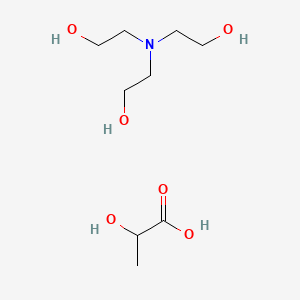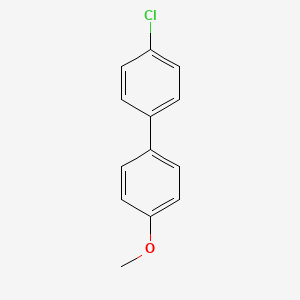
4-Chloro-4'-methoxybiphenyl
Overview
Description
4-Chloro-4’-methoxybiphenyl is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 4-position and a methoxy group at the 4’-position
Mechanism of Action
Target of Action
It has been observed that lichens can metabolize 4-chloro-4’-methoxybiphenyl
Biochemical Pathways
It has been shown that lichens can partially convert 4-chloro-4’-methoxybiphenyl to 4-chloro-4’-hydroxybiphenyl . This suggests that the compound may be involved in certain metabolic pathways within these organisms.
Result of Action
The ability of lichens to metabolize the compound suggests that it may have some effect at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methoxybiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 1-chloro-4-iodobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.
Industrial Production Methods: Industrial production of 4-chloro-4’-methoxybiphenyl follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and bases is crucial in scaling up the reaction for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-4’-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic rings can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Aldehydes or acids derived from the methoxy group.
Reduction: Cyclohexane derivatives of the biphenyl structure.
Scientific Research Applications
4-Chloro-4’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Chlorobiphenyl: Lacks the methoxy group, making it less polar and potentially less reactive.
4-Methoxybiphenyl: Lacks the chlorine atom, affecting its reactivity and interaction with nucleophiles.
4-Chloro-4’-hydroxybiphenyl: Similar structure but with a hydroxyl group instead of a methoxy group, influencing its solubility and reactivity.
Uniqueness: 4-Chloro-4’-methoxybiphenyl is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-chloro-4-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVSUQVVUYQOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346497 | |
| Record name | 4-Chloro-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58970-19-7 | |
| Record name | 4-Chloro-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


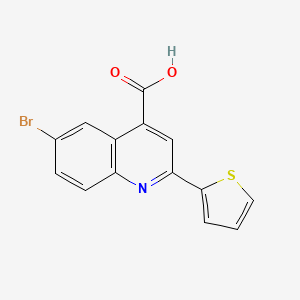
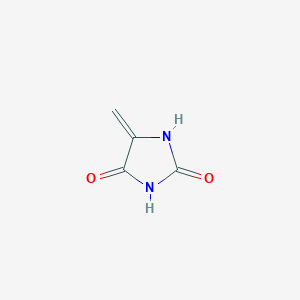
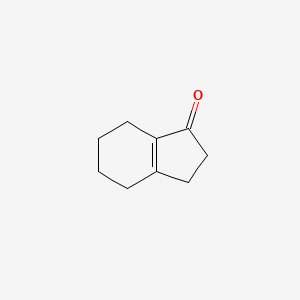

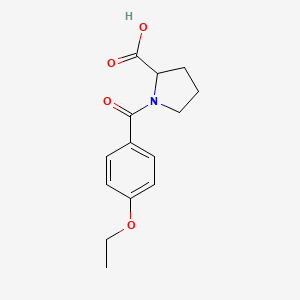
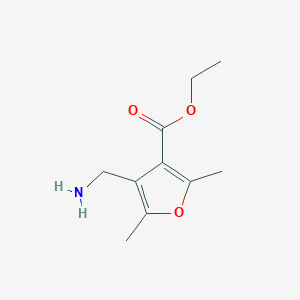

![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)

